5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c1-3-15(20-2,12-7-5-4-6-8-12)11-17-22(18,19)14-10-9-13(16)21-14/h4-10,17H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDJBUKCQOYNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Chloro Substituent: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chlorinated thiophene with a suitable amine, such as 2-methoxy-2-phenylbutylamine, in the presence of a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations :
- The bulky 2-methoxy-2-phenylbutyl group in the target compound may enhance lipophilicity compared to smaller substituents like the triazole in 11b .
- Heterocyclic extensions (e.g., thiazolo-pyridine in 19c ) improve binding affinity in kinase targets but reduce synthetic yield (70% vs. 68.3% for 11b ) .
- Melting points vary widely (110–158°C), influenced by crystallinity and intermolecular interactions from substituents .
Biological Activity
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide is an organic compound classified as a thiophene sulfonamide. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H18ClN1O3S2
- CAS Number: 1705565-75-8
The compound features a thiophene ring, a sulfonamide group, and a chloro substituent, which contribute to its biological activity.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction.
- Chlorination: The thiophene ring is chlorinated using thionyl chloride or phosphorus pentachloride.
- Sulfonamide Group Attachment: The sulfonamide group is introduced by reacting the chlorinated thiophene with 2-methoxy-2-phenylbutylamine in the presence of a sulfonyl chloride derivative.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various pathogenic bacteria and fungi using the minimum inhibitory concentration (MIC) method. The results show that this compound can inhibit the growth of:
- Gram-positive bacteria: Staphylococcus aureus and Staphylococcus epidermidis
- Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | <100 |
| Escherichia coli | <100 |
| Pseudomonas aeruginosa | <100 |
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects. The mechanism is thought to involve inhibition of key enzymes involved in cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, thereby inhibiting enzyme activity. This inhibition can lead to:
- Disruption of bacterial cell wall synthesis
- Induction of apoptosis in cancer cells
Case Study 1: Antimicrobial Evaluation
A study published in MDPI assessed various sulfonamide derivatives, including this compound, for their antimicrobial efficacy. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Research
Research conducted on thiophene derivatives indicated that compounds similar to this compound exhibited cytotoxic effects on HeLa cells (cervical cancer cell line). The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that these compounds could serve as leads for further anticancer drug development .
Q & A
Q. What are the key steps in synthesizing 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and substitution reactions. Key steps include:
- Thiophene sulfonyl chloride preparation : Reacting 5-chlorothiophene-2-sulfonyl chloride with amines under controlled conditions (e.g., using triethylamine as a base in dichloromethane) .
- Nucleophilic substitution : Introducing the 2-methoxy-2-phenylbutyl group via coupling reactions, often requiring catalysts like palladium or copper for cross-coupling .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified via HPLC (>95%) .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 385.08) .
- Infrared spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its activity?
- Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) .
- Enzyme inhibition studies : Fluorogenic assays for targets like Factor Xa (FXa) or carbonic anhydrase, with IC₅₀ values calculated .
- Solubility and lipophilicity : Measured via shake-flask method (logP = 2.8) to predict bioavailability .
Advanced Research Questions
Q. How can structural modifications optimize potency in thiophene sulfonamide derivatives?
- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring enhances enzyme inhibition (e.g., 10-fold increase in FXa affinity) .
- Case study : Replacing the methoxy group with a pyrrolidinone moiety improved antifungal activity (MIC reduced from 16 µg/mL to 2 µg/mL) .
- SAR table :
| Substituent Position | Modification | Biological Effect (IC₅₀) | Reference |
|---|---|---|---|
| Phenyl ring (R1) | -CF₃ | FXa inhibition: 0.5 nM | |
| Thiophene (R2) | -Cl → -F | Antiviral activity ↑ 20% |
Q. How to resolve contradictions in biological activity data across studies?
- Experimental variables : Differences in assay conditions (e.g., pH, serum protein binding) may explain discrepancies in IC₅₀ values. For example, FXa inhibition varied from 1 nM to 10 nM depending on buffer composition .
- Metabolic stability : Use hepatic microsome assays to compare degradation rates (e.g., t₁/₂ = 45 min in human liver microsomes) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) .
Q. What methodologies are recommended for in vivo efficacy studies?
- Rodent models : Use APP-transgenic mice for neurological studies (e.g., contextual fear conditioning to assess cognitive improvement) .
- Dosing protocols : Acute vs. chronic administration (e.g., 10 mg/kg/day for 14 days) with plasma concentration monitoring via LC-MS/MS .
- Toxicity screening : Histopathology and serum biochemistry (ALT/AST levels) to evaluate hepatotoxicity .
Q. How to design experiments to elucidate the mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Crystallography : Co-crystallize the compound with its target (e.g., carbonic anhydrase II, PDB ID: 3QXX) to map binding interactions .
- Pathway analysis : RNA-seq of treated cells to identify differentially expressed genes (e.g., downregulation of NF-κB pathway) .
Methodological Guidelines
- Synthetic optimization : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry to minimize byproducts .
- Data interpretation : Use Cheminformatics tools (e.g., Schrödinger Suite) for docking studies to rationalize SAR trends .
- Reproducibility : Adhere to FAIR data principles—archive spectral data in repositories like PubChem (CID: 580877) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
